molecular formula C10H12N2OS B13177171 2-(Thiomorpholin-4-yl)pyridine-3-carbaldehyde

2-(Thiomorpholin-4-yl)pyridine-3-carbaldehyde

Cat. No.: B13177171
M. Wt: 208.28 g/mol
InChI Key: HNGBGISZHSNDHP-UHFFFAOYSA-N
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Description

2-(Thiomorpholin-4-yl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C10H12N2OS. It is characterized by the presence of a thiomorpholine ring attached to a pyridine ring, with an aldehyde group at the 3-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiomorpholin-4-yl)pyridine-3-carbaldehyde typically involves the reaction of thiomorpholine with pyridine-3-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-(Thiomorpholin-4-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Thiomorpholin-4-yl)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Thiomorpholin-4-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde
  • 2-(Thiomorpholin-4-yl)pyridine-3-carbonitrile
  • 3-(Thiomorpholin-4-yl)pyridine-2-carbonitrile

Comparison: Compared to these similar compounds, 2-(Thiomorpholin-4-yl)pyridine-3-carbaldehyde is unique due to the presence of the aldehyde group at the 3-position of the pyridine ring.

Properties

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

2-thiomorpholin-4-ylpyridine-3-carbaldehyde

InChI

InChI=1S/C10H12N2OS/c13-8-9-2-1-3-11-10(9)12-4-6-14-7-5-12/h1-3,8H,4-7H2

InChI Key

HNGBGISZHSNDHP-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=C(C=CC=N2)C=O

Origin of Product

United States

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